molecular formula C11H10N2O7 B8364362 N-(3-Methoxycarbonyl-5-nitrobenzoyl)-glycine

N-(3-Methoxycarbonyl-5-nitrobenzoyl)-glycine

Cat. No.: B8364362
M. Wt: 282.21 g/mol
InChI Key: FLYHBFOGYIBAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methoxycarbonyl-5-nitrobenzoyl)-glycine is a useful research compound. Its molecular formula is C11H10N2O7 and its molecular weight is 282.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N2O7

Molecular Weight

282.21 g/mol

IUPAC Name

2-[(3-methoxycarbonyl-5-nitrobenzoyl)amino]acetic acid

InChI

InChI=1S/C11H10N2O7/c1-20-11(17)7-2-6(3-8(4-7)13(18)19)10(16)12-5-9(14)15/h2-4H,5H2,1H3,(H,12,16)(H,14,15)

InChI Key

FLYHBFOGYIBAFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under agitation and during the course of 21/2 hours, 183.0 g. (0.75 mole) of 3-methoxycarbonyl-5-nitrobenzoyl chloride in 750 ml. of acetone is added dropwise to a solution of 62.0 g. (0.825 mole) of glycine and 189.0 G. of sodium bicarbonate in 3 l. of water. The first-obtained precipitate is gradually dissolved again after an additional three hours of agitation. Thereafter, the reaction mixture is extracted twice with ether, the aqueous phase is acidified with concentrated hydrochloric acid, the thus-precipitated oil is extracted repeatedly with ethyl acetate, and the combined ethyl acetate extracts, after washing with water and drying with sodium sulfate, are mixed with a stoichiometric amount of dicyclohexylamine. After allowing the reaction mixture to stand for some time, it is filtered off from the precipitated dicyclohexylammonium salt (m.p. 204°-205° C. form chloroform/ether), washed several times with ether, and the acid is liberated again by distributing the reaction mixture between ethyl acetate and 2 N sulfuric acid. After washing the ethyl phases with water, drying with sodium sulfate, and concentrating under vacuum, 181.0 g. of the above-identified compound is obtained. M.P. 142°-143° C.
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